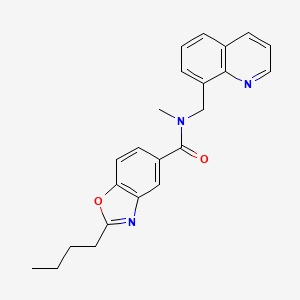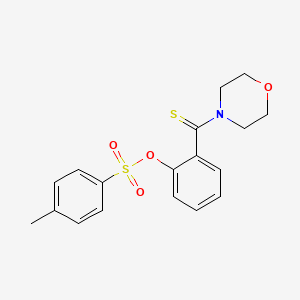
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide, also known as BMQ, is a chemical compound that has been widely used in scientific research due to its unique properties. BMQ belongs to the class of benzoxazole derivatives and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is not fully understood. However, it has been suggested that 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, differentiation, and survival. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been reported to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been reported to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in various cell types. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has also been shown to exhibit low toxicity in various cell types. However, the limitations of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide include its poor solubility in water and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide. One of the potential applications of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is in the treatment of cancer. Further studies are needed to investigate the anticancer mechanism of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide and its potential use in combination with other chemotherapeutic agents. Another potential application of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is in the treatment of neurodegenerative diseases. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit neuroprotective effects in various in vitro and in vivo models. Further studies are needed to investigate the potential therapeutic applications of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide in these diseases. Additionally, the development of novel 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide derivatives with improved solubility and bioavailability is an area of future research.
Conclusion:
In conclusion, 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires expertise in organic chemistry. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been reported to exhibit neuroprotective effects. The potential applications of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide in the treatment of cancer and neurodegenerative diseases are areas of future research.
Métodos De Síntesis
The synthesis of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide involves the reaction of 8-hydroxyquinoline with 2-aminobenzoic acid, followed by the reaction of the resulting compound with butyl isocyanate and methyl iodide. The final product is obtained after purification through recrystallization. The synthesis of 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-butyl-N-methyl-N-(8-quinolinylmethyl)-1,3-benzoxazole-5-carboxamide has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
2-butyl-N-methyl-N-(quinolin-8-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-3-4-10-21-25-19-14-17(11-12-20(19)28-21)23(27)26(2)15-18-8-5-7-16-9-6-13-24-22(16)18/h5-9,11-14H,3-4,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTYOSLFTRHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-methyl-N-(quinolin-8-ylmethyl)-1,3-benzoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-{[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4936281.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)

![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)